Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl-
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Overview
Description
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- is an organic compound that belongs to the class of bromophenols This compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- typically involves the following steps:
Bromination of Phenol: The initial step involves the bromination of phenol to introduce the bromine atom. This is usually achieved through electrophilic halogenation using bromine in the presence of a catalyst.
Formation of Isoxazole Ring: The next step involves the formation of the isoxazole ring. This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and isoxazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound can affect various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
2-Bromophenol: A simpler brominated phenol with similar reactivity but lacking the isoxazole ring.
3-Bromophenol: Another brominated phenol with the bromine atom in a different position.
4-Methylphenol: A methylated phenol without the bromine atom or isoxazole ring.
Uniqueness
Phenol, 2-[5-(3-bromophenyl)-3-isoxazolyl]-4-methyl- is unique due to the presence of both the bromine atom and the isoxazole ring, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
651021-71-5 |
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Molecular Formula |
C16H12BrNO2 |
Molecular Weight |
330.17 g/mol |
IUPAC Name |
2-[5-(3-bromophenyl)-1,2-oxazol-3-yl]-4-methylphenol |
InChI |
InChI=1S/C16H12BrNO2/c1-10-5-6-15(19)13(7-10)14-9-16(20-18-14)11-3-2-4-12(17)8-11/h2-9,19H,1H3 |
InChI Key |
CTVJQAGJMUYAOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NOC(=C2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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